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Compound of Interest

Compound Name:
2-(Oxan-4-yl)-1,3-oxazole-5-

carbaldehyde

CAS No.: 1889177-67-6

Cat. No.: B2511672

Get Quote

Executive Summary
The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3

positions—stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its planar,

aromatic nature allows it to participate in ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

-

stacking interactions within enzyme active sites, while its hydrogen-bond acceptor capability
(via the nitrogen atom) facilitates specific receptor binding.[5] This guide provides a rigorous
technical analysis of oxazole-based therapeutics, focusing on their structural utility, mechanistic
pathways, and synthetic accessibility.[1] We examine FDA-approved agents like Oxaprozin and
advanced clinical candidates like Mubritinib and Aleglitazar, offering a self-validating roadmap
for researchers in drug discovery.
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Electronic Structure and Reactivity
Oxazole is a weak base (

for the conjugate acid), significantly less basic than imidazole (

) due to the electronegativity of the oxygen atom. This electronic distribution makes the C2
position electron-deficient and susceptible to nucleophilic attack, although the ring is generally
stable under physiological conditions.

Aromaticity: The 6

-electron system ensures planarity, critical for intercalating into DNA or stacking between
aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.

Metabolic Stability: Unlike furan (which is prone to oxidative ring opening), the oxazole ring is

relatively resistant to hepatic metabolism, enhancing the oral bioavailability of drugs like

Oxaprozin.

Pharmacophore Mapping
The substitution pattern on the oxazole ring dictates its biological target.

C2 Position: Critical for target affinity (e.g., the propionic acid side chain in Oxaprozin).

C4/C5 Positions: Often substituted with lipophilic aryl groups to fill hydrophobic pockets in

enzymes like Cyclooxygenase (COX) or Peroxisome Proliferator-Activated Receptors

(PPARs).[6][5][7]
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Figure 1: Numbering and pharmacophore properties of the 1,3-oxazole ring.

Part 2: Therapeutic Spectrum & Mechanism of
Action
Anti-Inflammatory Activity (COX Inhibition)
Lead Compound:Oxaprozin (Daypro)[6][5][7]

Mechanism: Non-selective inhibition of Cyclooxygenase-1 (COX-1) and COX-2.[6][5][7] The

4,5-diphenyl substitution mimics the arachidonic acid structure, blocking the enzyme's

channel.

Pharmacokinetics: The oxazole ring confers high lipophilicity, resulting in a long half-life (~40-

60 hours) allowing once-daily dosing.[6][5][7]

Anticancer Activity (Mitochondrial Targeting)
Lead Compound:Mubritinib (TAK-165)[6][5][7]

Target: Originally developed as a HER2 tyrosine kinase inhibitor, recent evidence identifies it

as a potent inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).

Significance: It selectively starves cancer cells dependent on oxidative phosphorylation

(OXPHOS), such as those in nutrient-deprived tumor cores.[6][5][7]

Metabolic Regulation (PPAR Agonism)
Lead Compound:Aleglitazar[6][5][7]

Target: Dual agonist of PPAR

and PPAR

.[5][7]

SAR Insight: The 5-methyl-2-phenyl-1,3-oxazole moiety serves as a bioisostere for the furan

or thiazole rings found in other glitazones, improving binding affinity to the receptor's ligand-

binding domain (LBD).[6][5][7]
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Table 1: Comparative Biological Activity of Key Oxazole
Drugs

Drug Name
Development
Status

Primary Target
Structural
Motif

Key Biological
Outcome

Oxaprozin FDA Approved COX-1 / COX-2
4,5-

Diphenyloxazole

Reduction of

prostaglandin

synthesis; Anti-

inflammatory.[6]

[5][7]

Mubritinib
Phase II

(Clinical)
Complex I (ETC) 2-Styryl-oxazole

Disruption of

mitochondrial

respiration;

Apoptosis in

HER2+ cells.[6]

[5][7]

Aleglitazar
Discontinued

(Phase III)

PPARngcontent-

ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-

star-inserted">

/

2-Phenyl-5-

methyloxazole

Improved insulin

sensitivity and

lipid profile.[5][7]

Ditazole Marketed (EU)
Platelet

Aggregation

4,5-

Diphenyloxazole

Inhibition of

platelet

aggregation via

arachidonic acid

pathway.[6][5][7]

Part 3: Mechanistic Visualization
The following diagram illustrates the distinct signaling pathways engaged by Oxaprozin

(Inflammation) and Mubritinib (Oncology).
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Figure 2: Divergent mechanisms of action for Oxaprozin (COX inhibition) and Mubritinib (ETC

disruption).[6][7]

Part 4: Synthetic Methodologies
For researchers aiming to synthesize oxazole libraries, the Robinson-Gabriel Synthesis

remains the gold standard for generating 2,5-disubstituted oxazoles.[8]

Robinson-Gabriel Cyclodehydration
This reaction involves the intramolecular cyclization and dehydration of 2-acylamino ketones.[6]

[5][7][9]
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Reaction Scheme:

Precursor:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

-acylamino ketone (often derived from the Dakin-West reaction).[5][7]

Reagent: Cyclodehydrating agents such as Polyphosphoric Acid (PPA),

, or

.

Product: 2,5-Disubstituted Oxazole.
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Figure 3: Workflow for the Robinson-Gabriel synthesis of oxazoles.

Part 5: Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 2,5-Diphenyloxazole
A robust method for synthesizing the core scaffold of oxaprozin-like analogs.[6][5]

Materials:

2-Benzamidoacetophenone (1.0 eq)[4][6][5][7]

Polyphosphoric Acid (PPA) (10 g per mmol of substrate)[4][6][7]

Ice water[4][6][5][7]
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Sodium Bicarbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

)[4][7]

Ethanol (for recrystallization)[6][5][7]

Methodology:

Reaction Setup: In a round-bottom flask, mix 2-benzamidoacetophenone (e.g., 2.39 g, 10

mmol) with 100 g of Polyphosphoric Acid.

Heating: Heat the mixture to 140°C with vigorous stirring. Maintain this temperature for 2

hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:[6][7]1) until the starting material

spot disappears.

Quenching: Cool the reaction mixture to ~60°C, then pour slowly into 500 mL of crushed

ice/water with stirring.

Neutralization: Carefully add saturated

solution until pH ~7. A precipitate will form.[4][5][7][8]

Isolation: Filter the solid precipitate and wash with cold water (

mL).[7]

Purification: Recrystallize the crude solid from hot ethanol.

Yield: Expect 80-90% yield of white crystalline needles (mp 70-72°C).

Protocol B: In Vitro COX-2 Inhibition Assay
To verify anti-inflammatory potential of synthesized oxazoles.[6][5][7]

Materials:

Purified Ovine COX-2 Enzyme[6][5][7]
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Arachidonic Acid (Substrate)[6][7][10]

Colorimetric Substrate (TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine)[6][5][7]

Heme Cofactor[6][5][7][10]

Assay Buffer (0.1 M Tris-HCl, pH 8.0)[6][5][7][10]

Methodology:

Preparation: Dilute test compounds in DMSO to concentrations ranging from 0.1

M to 100

M.

Enzyme Activation: In a 96-well plate, add 150

L Assay Buffer, 10

L Heme, and 10

L COX-2 enzyme. Incubate for 5 mins at 25°C.

Inhibitor Addition: Add 10

L of the test compound (or DMSO vehicle).[7] Incubate for 10 mins.

Reaction Initiation: Add 10

L of Arachidonic Acid and 10

L of TMPD.

Measurement: Immediately read absorbance at 590 nm in kinetic mode for 5 minutes.

Calculation: The rate of TMPD oxidation is proportional to COX activity. Calculate %

Inhibition = ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-

star-inserted">

.[5][7]
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Validation: Use Celecoxib (selective COX-2 inhibitor) as a positive control (ngcontent-ng-

c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

M).[5][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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